Denv-IN-10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

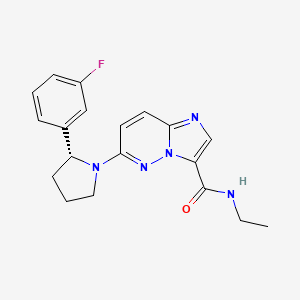

Denv-IN-10 is a potent tetravalent dengue inhibitor, with effective concentrations (EC50) of 1.36, 0.87, 0.94, and 0.95 micromolar against dengue virus serotypes 1-4, respectively . This compound has garnered significant attention due to its potential in combating dengue virus infections, which pose a serious global health threat.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Denv-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve:

Formation of core structures: Utilizing various organic reactions such as nucleophilic substitution, condensation, and cyclization.

Functional group modifications: Introducing specific functional groups through reactions like halogenation, alkylation, and acylation.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistency and purity through rigorous quality control measures. This may include:

Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous flow synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.

Automation and monitoring: Implementing automated systems for real-time monitoring and control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Denv-IN-10 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Substitution reagents: Halides, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Denv-IN-10 has a wide range of scientific research applications, including:

Chemistry: Studying its chemical properties, reactivity, and potential as a building block for synthesizing other compounds.

Biology: Investigating its effects on biological systems, including its antiviral activity against dengue virus.

Medicine: Exploring its potential as a therapeutic agent for treating dengue infections and other related diseases.

Industry: Utilizing its properties in the development of diagnostic tools, vaccines, and other medical applications.

Mecanismo De Acción

Denv-IN-10 exerts its effects by targeting the dengue virus non-structural protein 5 (NS5) polymerase . This protein is essential for viral RNA replication, and this compound inhibits its activity through an allosteric mechanism. The compound binds to a specific pocket near the active site of the polymerase, hindering its conformational changes and preventing the initiation and elongation of viral RNA synthesis .

Comparación Con Compuestos Similares

Denv-IN-10 can be compared with other dengue virus inhibitors such as JNJ-A07 and NITD-688 . These compounds also target different stages of the viral replication cycle:

Uniqueness of this compound

This compound’s uniqueness lies in its potent inhibition of the NS5 polymerase across all four dengue virus serotypes, making it a valuable candidate for broad-spectrum antiviral therapy .

Similar Compounds

- JNJ-A07

- NITD-688

- Other NS5 polymerase inhibitors

This compound’s broad-spectrum activity and unique mechanism of action make it a promising candidate for further research and development in the fight against dengue virus infections.

Propiedades

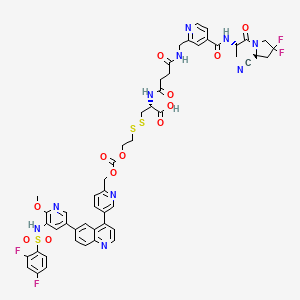

Fórmula molecular |

C26H25N3O4S |

|---|---|

Peso molecular |

475.6 g/mol |

Nombre IUPAC |

N-benzyl-5-propoxy-2-(quinolin-8-ylsulfonylamino)benzamide |

InChI |

InChI=1S/C26H25N3O4S/c1-2-16-33-21-13-14-23(22(17-21)26(30)28-18-19-8-4-3-5-9-19)29-34(31,32)24-12-6-10-20-11-7-15-27-25(20)24/h3-15,17,29H,2,16,18H2,1H3,(H,28,30) |

Clave InChI |

IKDDQCPVXSEOIX-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

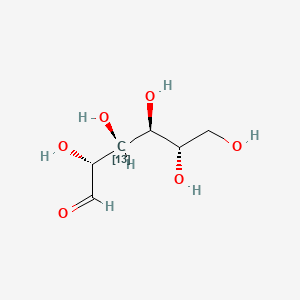

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

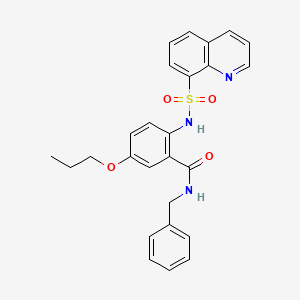

![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

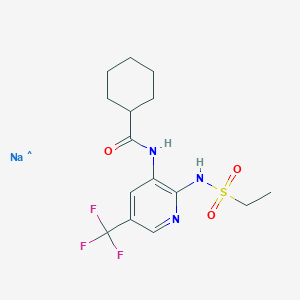

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)

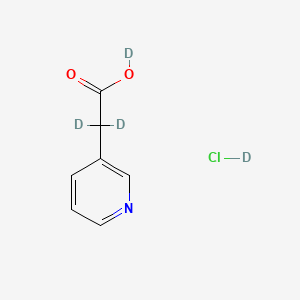

![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)